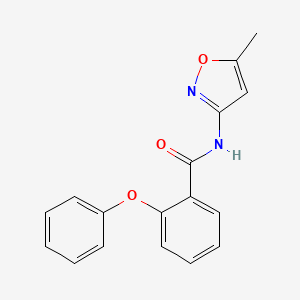![molecular formula C19H28N4O2S B5540489 2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 3,9-diazaspiro[5.5]undecanes involves several key strategies, including Michael addition reactions, stereoselective synthesis from chiral auxiliaries, and spirocyclization techniques. For instance, an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor is a pivotal step for introducing diverse substituents into the 3,9-diazaspiro[5.5]undecane framework, demonstrating the versatility of this approach in accessing various substituted derivatives (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspirocycles, including the 3,9-diazaspiro[5.5]undecane derivatives, can be elucidated through techniques such as NMR and X-ray crystallography. These methods provide detailed insights into the conformation and stereochemistry of the spirocyclic compounds, revealing that cyclohexanone units often adopt a chair conformation facilitated by intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for the crystal packing (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 3,9-diazaspiro[5.5]undecanes encompasses a broad range of transformations, including cycloaddition reactions, which enable the synthesis of novel pyrimidinone derivatives. These reactions are facilitated by the unique reactivity of the diaza structure, leading to diverse and complex heterocyclic systems (Sharma & Mahajan, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and diverse biological activities of diazaspiro[5.5]undecane derivatives, including those related to the chemical structure of 2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one, have been extensively studied. These compounds show promise in the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders due to their unique structural features and biological activities. For example, privileged heterocycles like 1,9-diazaspiro[5.5]undecanes demonstrate significant bioactivity, underlining the therapeutic potential of similar diazaspiro[5.5]undecane compounds (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Techniques
Efficient synthesis methods for diazaspiro[5.5]undecane derivatives, including 2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one, are critical for exploring their applications in scientific research. Techniques such as divergent synthesis and catalyst-free synthesis methods have been developed to introduce various substituents into the diazaspiro[5.5]undecane framework, enhancing the compound's utility in medicinal chemistry and drug discovery. These methods underscore the versatility and adaptability of diazaspiro[5.5]undecane derivatives for different scientific applications (Yang et al., 2008), (Aggarwal, Vij, & Khurana, 2014).
Eigenschaften
IUPAC Name |
2-butyl-8-(2-methylsulfanylpyrimidine-5-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-3-4-9-22-13-19(8-6-16(22)24)7-5-10-23(14-19)17(25)15-11-20-18(26-2)21-12-15/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQJWACLKKBUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)C3=CN=C(N=C3)SC)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)


![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)
![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)
![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)